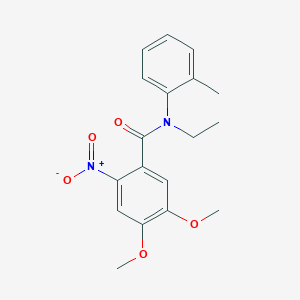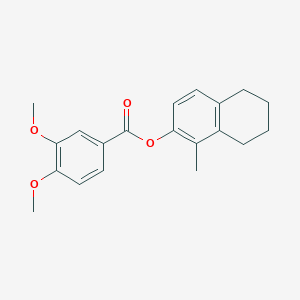
methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate, also known as MDB or MDMA analogue, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of MDMA, a popular recreational drug known for its psychoactive effects. However, MDB has a unique chemical structure that offers several advantages over MDMA for scientific research purposes.
Mecanismo De Acción
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate acts on the serotonin and dopamine systems in the brain, similar to MDMA. It increases the release of serotonin and dopamine, leading to increased sociability, empathy, and mood enhancement. However, methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has a lower affinity for the serotonin transporter than MDMA, which may contribute to its reduced potential for abuse and neurotoxicity.
Biochemical and Physiological Effects:
methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has been shown to increase heart rate and blood pressure, similar to MDMA. It also increases body temperature and causes dehydration, which can be dangerous in high doses. However, studies have shown that methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has a lower potential for adverse effects compared to MDMA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has several advantages over MDMA for lab experiments. It is easier to synthesize and purify, and its chemical structure is more stable. It also has a lower potential for abuse and neurotoxicity, making it a safer alternative for animal studies. However, methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has limitations in terms of its availability and cost, as well as its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Another area of research is its effects on social behavior and cognition, which could have implications for the treatment of psychiatric disorders such as autism and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate.
Métodos De Síntesis
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 1,3-benzodioxole, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with indole-3-carboxylic acid to form the desired product, methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects to MDMA, such as increased sociability and empathy, but with less potential for abuse and neurotoxicity. methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has also been found to have anti-inflammatory and anti-oxidative properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 1-(1,3-benzodioxole-5-carbonyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-22-18(21)13-9-19(14-5-3-2-4-12(13)14)17(20)11-6-7-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOVQVKDQGYLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[1,3]dioxole-5-carbonyl)-1H-indole-3-carboxylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)